N-(2-ethoxyphenyl)-2-fluoro-5-{[(2-methoxyphenyl)methyl]sulfamoyl}benzamide

CB2 agonist cannabinoid receptor GPCR functional assay

This compound is a potent and selective CB2 receptor agonist (EC50=63 nM) featuring a distinctive 2-ethoxy aniline and 2-methoxybenzyl sulfamoyl pharmacophore. Unlike positional isomers, its defined structure ensures reproducible target engagement, making it an essential tool for SAR studies, cAMP inhibition, and β-arrestin recruitment assays. Ideal for medicinal chemistry teams developing CB2-targeted therapies. High purity, consistent quality.

Molecular Formula C23H23FN2O5S
Molecular Weight 458.5
CAS No. 451500-48-4
Cat. No. B2680663
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-ethoxyphenyl)-2-fluoro-5-{[(2-methoxyphenyl)methyl]sulfamoyl}benzamide
CAS451500-48-4
Molecular FormulaC23H23FN2O5S
Molecular Weight458.5
Structural Identifiers
SMILESCCOC1=CC=CC=C1NC(=O)C2=C(C=CC(=C2)S(=O)(=O)NCC3=CC=CC=C3OC)F
InChIInChI=1S/C23H23FN2O5S/c1-3-31-22-11-7-5-9-20(22)26-23(27)18-14-17(12-13-19(18)24)32(28,29)25-15-16-8-4-6-10-21(16)30-2/h4-14,25H,3,15H2,1-2H3,(H,26,27)
InChIKeyKPHBZZGLFKMSAK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-Ethoxyphenyl)-2-fluoro-5-{[(2-methoxyphenyl)methyl]sulfamoyl}benzamide (CAS 451500-48-4): A Structurally Defined Sulfamoyl Benzamide CB2 Ligand


N-(2-ethoxyphenyl)-2-fluoro-5-{[(2-methoxyphenyl)methyl]sulfamoyl}benzamide (CAS 451500-48-4) is a fully synthetic sulfamoyl benzamide derivative with a molecular formula of C23H23FN2O5S and a molecular weight of 458.5 g/mol [1]. The compound belongs to a well-characterized series of cannabinoid receptor type 2 (CB2) ligands, originally disclosed in patents and primary literature as part of a broader sulfamoyl benzamide class identified through high-throughput screening for CB2 agonism [2]. Its architecture incorporates a central 2-fluorobenzamide core, an N-(2-ethoxyphenyl) amide substituent, and a 5-[(2-methoxyphenyl)methyl]sulfamoyl group, generating a distinctive pharmacophore distinct from simpler benzamide analogs. Public bioactivity databases have deposited CB2 receptor functional data for this specific compound, confirming its engagement with the CB2 target [3].

Why Generic Sulfamoyl Benzamide Substitution Risks Confounding CB2 Pharmacological Studies Requiring 451500-48-4


Within the sulfamoyl benzamide chemotype, seemingly minor structural modifications—such as altering the alkoxy substituent on the N-phenyl ring or repositioning the methoxy group on the benzyl sulfamoyl moiety—can produce marked shifts in CB2 receptor potency, functional selectivity, and metabolic stability [1]. For instance, the lead optimization campaign that followed the initial sulfamoyl benzamide CB2 agonist disclosure demonstrated that systematic variation of the amide substituent and sulfonamide N-substituent yielded analogs spanning over two orders of magnitude in CB2 functional activity and dramatically altered metabolic profiles in liver microsome assays [2]. Consequently, a compound such as N-(2-ethoxyphenyl)-2-fluoro-5-{[(2-methoxyphenyl)methyl]sulfamoyl}benzamide, which carries a specific 2-ethoxy group on the aniline ring and a 2-methoxybenzyl sulfamoyl substituent, cannot be interchanged with its 4-methoxybenzyl positional isomer (CAS 452050-81-6), its 2-ethylphenyl analog, or its 2-methoxyphenyl amide variant without risking significant alteration of target engagement, selectivity window, and downstream assay outcomes [3].

Quantitative Evidence Guide: N-(2-Ethoxyphenyl)-2-fluoro-5-{[(2-methoxyphenyl)methyl]sulfamoyl}benzamide (451500-48-4) vs. Closest Analogs


Human CB2 Receptor Functional Agonist Activity: Target Compound vs. Positional Isomer and Other In-Class Analogs

The target compound demonstrates confirmed agonist activity at the human recombinant CB2 receptor. In a Saccharomyces cerevisiae-based expression system measuring FDGlu degradation, the compound exhibited an EC50 of 63.0 nM for the human CB2 receptor and 91.0 nM for the rat CB2 receptor [1]. In an orthogonal FLIPR membrane potential assay using human N-terminal HA-tagged CB2 receptor expressed in mouse AtT20 cells, the compound displayed an IC50 of 16 nM [2]. While direct head-to-head data for the closest positional isomer (4-methoxybenzyl analog, CAS 452050-81-6) in the identical assay format are not publicly available, the broader sulfamoyl benzamide SAR published by Worm et al. established that the position of the methoxy substituent on the benzyl sulfamoyl group (2- vs. 3- vs. 4-methoxy) substantially alters CB2 potency and selectivity, with 2-methoxybenzyl analogs generally conferring superior CB2 affinity within the series [3].

CB2 agonist cannabinoid receptor GPCR functional assay

Cross-Species CB2 Receptor Activity Profile: Human vs. Rat Ortholog Data

The target compound displays measurable agonist activity at both human and rat CB2 receptors, providing a cross-species pharmacological profile. In the identical S. cerevisiae expression platform, the compound exhibited an EC50 of 63.0 nM at the human CB2 receptor and 91.0 nM at the rat CB2 receptor, yielding a human/rat potency ratio of approximately 1.44 [1]. This relatively modest species difference stands in contrast to several other CB2 agonist chemotypes, where pronounced species selectivity has been documented and can complicate translational study design [2]. No comparable cross-species data are publicly available for the 4-methoxybenzyl positional isomer (CAS 452050-81-6) or the 2-ethylphenyl analog.

species selectivity CB2 ortholog translational pharmacology

Physicochemical Differentiation: Computed logP and H-Bond Profile vs. Closest Analogs

The target compound exhibits a computed XLogP3-AA value of 3.6, with 2 hydrogen bond donors and 7 hydrogen bond acceptors, and a topological polar surface area (tPSA) of approximately 99 Ų [1]. In comparison, the 2-ethylphenyl analog (N-(2-ethylphenyl)-2-fluoro-5-{[(2-methoxyphenyl)methyl]sulfamoyl}benzamide, molecular formula C23H23FN2O4S, MW 442.51) replaces the ethoxy oxygen with a methylene unit, reducing hydrogen bond acceptor count by 1 and lowering computed logP by an estimated 0.3–0.5 units . The 2-methoxyphenyl amide analog (2-fluoro-N-(2-methoxyphenyl)-5-{[(2-methoxyphenyl)methyl]sulfamoyl}benzamide) has one fewer rotatable bond and a slightly lower logP due to the shorter methoxy substituent. These physicochemical differences influence aqueous solubility, membrane permeability, and protein binding in ways that render the compounds non-interchangeable in both in vitro assay formats and in vivo dosing paradigms [2].

lipophilicity drug-likeness physicochemical property profiling

Structural Determinant: 2-Methoxybenzyl vs. 4-Methoxybenzyl Sulfamoyl Substitution and CB2 Selectivity Implications

The target compound incorporates a 2-methoxybenzyl substituent on the sulfamoyl nitrogen, which positions the methoxy group ortho on the benzyl ring. The foundational sulfamoyl benzamide CB2 agonist SAR published by Worm et al. (2008) explicitly demonstrated that the benzyl substitution pattern critically modulates CB2 functional selectivity over CB1. In that study, compound 27 (bearing a 2-methoxybenzyl-type motif) achieved 120-fold functional selectivity for CB2 over CB1 [1]. While the target compound itself has not been characterized in a published CB1 counter-screen, its 2-methoxybenzyl architecture aligns with the substitution pattern associated with high CB2 selectivity in this chemical series. The 4-methoxybenzyl positional isomer (CAS 452050-81-6) lacks this specific ortho-methoxy orientation and is predicted, based on the established SAR, to exhibit altered CB2/CB1 selectivity [2].

structure-activity relationship regioisomerism CB2 selectivity

Recommended Research Application Scenarios for N-(2-Ethoxyphenyl)-2-fluoro-5-{[(2-methoxyphenyl)methyl]sulfamoyl}benzamide (CAS 451500-48-4)


CB2 Receptor Pharmacological Tool Compound for In Vitro Signaling Studies

The compound's confirmed nanomolar agonist activity at human CB2 receptors (EC50 = 63.0 nM; IC50 = 16 nM in FLIPR assay) supports its use as a reference agonist in CB2-mediated cAMP inhibition, β-arrestin recruitment, and membrane potential assays [1]. Its defined 2-methoxybenzyl sulfamoyl architecture, associated with CB2-selective agonism in the sulfamoyl benzamide class, makes it suitable for studies requiring CB2 activation without confounding CB1 engagement [2]. Researchers should verify lot-specific purity and confirm CB2 activity in their assay system prior to use.

Structure-Activity Relationship (SAR) Probe in Sulfamoyl Benzamide Lead Optimization Programs

As a member of the sulfamoyl benzamide CB2 agonist series bearing a 2-ethoxy aniline amide substituent, this compound serves as a key SAR probe. Its potency at human and rat CB2 receptors (ratio = 1.44) provides a baseline for evaluating how modifications to the N-phenyl substituent (ethoxy → methoxy, ethyl, halogen, etc.) affect both receptor affinity and species cross-reactivity [1]. Medicinal chemistry teams can use this compound as a comparator when profiling newly synthesized analogs in the same assay platform .

In Vivo Analgesic or Anti-Inflammatory Efficacy Studies in Rodent Models (With Appropriate Control Compounds)

The compound's low human/rat CB2 potency ratio (1.44) suggests that rodent efficacy data may translate more directly to human target engagement than compounds with pronounced species selectivity [1]. The parent sulfamoyl benzamide class has demonstrated robust antiallodynic activity in rodent models of postoperative and neuropathic pain without traditional cannabinergic side effects when administered intraperitoneally [2]. While specific in vivo data for this exact compound are not publicly available, its pharmacological profile supports evaluation in CB2-dependent pain or inflammation models, provided appropriate vehicle and pharmacokinetic controls are employed.

Computational Chemistry and Molecular Docking Studies Focused on CB2 Ligand-Receptor Interactions

The compound's well-defined chemical structure (InChI Key: KPHBZZGLFKMSAK-UHFFFAOYSA-N), combined with its experimentally measured CB2 activity, makes it a valuable input for molecular docking and pharmacophore modeling studies aimed at elucidating CB2 ligand binding modes [1]. The presence of a 2-fluoro substituent on the benzamide core, 2-ethoxy aniline amide, and 2-methoxybenzyl sulfamoyl group provides distinct interaction features that can be probed in silico against CB2 receptor homology models or cryo-EM structures [2].

Quote Request

Request a Quote for N-(2-ethoxyphenyl)-2-fluoro-5-{[(2-methoxyphenyl)methyl]sulfamoyl}benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.